3-Amino-4-chloro-N-ethylbenzenesulfonamide
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Overview
Description
The compound 3-Amino-4-chloro-N-ethylbenzenesulfonamide is a derivative of benzenesulfonamide, which is a class of compounds known for their various biological activities. While the provided papers do not directly discuss 3-Amino-4-chloro-N-ethylbenzenesulfonamide, they do provide insights into the properties and activities of structurally related compounds. For instance, 4-aminobenzenesulfonamide derivatives have been studied for their solubility in binary solvent systems , antitumor properties , and as reagents for selective acylation reactions . Additionally, certain 4-aminobenzenesulfonamide derivatives have been evaluated for their inhibition of carbonic anhydrase isoforms, which is relevant to anticonvulsant activity .
Synthesis Analysis
The synthesis of related compounds involves various strategies, such as the use of Schiff's base as a protective group in the synthesis of antitumor agents and solvent-free conditions for the preparation of acylating reagents . These methods highlight the importance of protecting groups and the trend towards greener synthesis approaches. Although the synthesis of 3-Amino-4-chloro-N-ethylbenzenesulfonamide is not explicitly described, similar strategies could potentially be applied.
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is crucial for their biological activity. For example, the presence of branched-alkylamide moieties in 4-aminobenzenesulfonamide derivatives has been shown to influence their inhibitory activity against carbonic anhydrase isoforms . The specific substituents and their positions on the benzene ring are likely to affect the binding affinity and selectivity of these compounds towards biological targets.
Chemical Reactions Analysis
The chemical reactivity of benzenesulfonamide derivatives includes their ability to undergo acylation reactions. The N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides have been developed as chemoselective acylation reagents, demonstrating the versatility of these compounds in synthetic chemistry . The antitumor agent discussed in one of the papers is synthesized through a reaction with chlorambucil, indicating the potential for these compounds to form more complex structures with biological relevance .
Physical and Chemical Properties Analysis
The solubility of 4-aminobenzenesulfonamide in various solvent systems has been thoroughly investigated, revealing that solubility is highest in methanol and lowest in chloroform . The study of solubility and solution thermodynamics provides valuable information on the physical properties of these compounds, which can be crucial for their formulation and application in different fields. The thermodynamic properties such as Gibbs energy, enthalpy, and entropy of mixing have been calculated, offering insights into the interactions of these compounds with solvents .
Scientific Research Applications
Synthesis and Characterization
3-Amino-4-chloro-N-ethylbenzenesulfonamide is a compound synthesized through various chemical processes and characterized through techniques like NMR, IR, MS, and elemental analysis. The synthesis from o-nitrotoluene involves sulphonation, photochlorination, Hofmann amination, and hydrazine hydrate reduction, resulting in high purity and yield (Jiang Du-xiao, 2005).
Antimicrobial and Antifungal Applications
Derivatives of benzenesulfonamide, including those with a 3-amino-4-chloro substitution, have been synthesized and shown promising activity against various strains of bacteria and fungi. For instance, certain derivatives demonstrated significant antibacterial activity against anaerobic Gram-positive bacteria strains (J. Sławiński et al., 2013). In the realm of antifungal applications, synthesized compounds displayed potent activity against Aspergillus niger & Aspergillus flavus, revealing important structure-activity relationship (SAR) trends (Apoorva Gupta & A. Halve, 2015).
Antitumor Applications
Sulfonamide compounds, including those related to 3-amino-4-chloro-N-ethylbenzenesulfonamide, have been explored for their potential antitumor applications. Studies have highlighted the role of such compounds as potent cell cycle inhibitors, disrupting tubulin polymerization or causing a decrease in the S phase fraction in cancer cell lines. The structure and gene expression relationship studies of these sulfonamides have been crucial in understanding their antitumor mechanisms and in designing further therapeutic agents (T. Owa et al., 2002).
Other Applications
The compound and its derivatives have also been explored in various other contexts, such as inhibitors for carbonic anhydrase isozymes, exhibiting inhibition profiles distinct from classical isozymes and suggesting potential as antitumor agents (M. Ilies et al., 2003). Moreover, certain derivatives have been synthesized as potential anti-HIV agents, showing effective in vitro activity (Z. Brzozowski & F. Sa̧czewski, 2007).
Mechanism of Action
While the specific mechanism of action for 3-Amino-4-chloro-N-ethylbenzenesulfonamide is not mentioned, sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These properties allow them to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Safety and Hazards
When handling 3-Amino-4-chloro-N-ethylbenzenesulfonamide, it’s important to avoid dust formation and breathing in mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and ensure adequate ventilation. In case of accidental release, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .
properties
IUPAC Name |
3-amino-4-chloro-N-ethylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O2S/c1-2-11-14(12,13)6-3-4-7(9)8(10)5-6/h3-5,11H,2,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTNXLVXYAUKPPE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC(=C(C=C1)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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